molecular formula C11H15FOSi B8783101 Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 58518-77-7

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-

Cat. No.: B8783101
CAS No.: 58518-77-7
M. Wt: 210.32 g/mol
InChI Key: UTGWKIKNEZCDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- is a chemical compound with the molecular formula C11H15FOSi It is characterized by the presence of a silane group bonded to a trimethyl group and a 4-fluorophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- typically involves the reaction of trimethylsilyl chloride with 4-fluorophenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property is exploited in applications such as surface modification and adhesion promotion.

Comparison with Similar Compounds

Similar Compounds

    Silane, [[1-(4-chlorophenyl)ethenyl]oxy]trimethyl-: Similar structure but with a chlorine atom instead of a fluorine atom.

    Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-: Similar structure but with a bromine atom instead of a fluorine atom.

    Silane, [[1-(4-methylphenyl)ethenyl]oxy]trimethyl-: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are desired.

Properties

CAS No.

58518-77-7

Molecular Formula

C11H15FOSi

Molecular Weight

210.32 g/mol

IUPAC Name

1-(4-fluorophenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C11H15FOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3

InChI Key

UTGWKIKNEZCDRD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, 17.7 g (128 mmol) of 4-fluoroacetophenone (Aldrich) and 20.7 mL (192 mmol) of triethylamine at ambient temperature was treated with 24.4 mL (192.3 mmol) of chlorotrimethylsilane and allowed to stir of 20 minutes prior to the slow addition of a suspension of 30 g (200 mmol) of sodium iodode in 200 mL of acetonitrile. The extracts were combined, dried (K2CO3), and concentrated in vacuo to give 27 g of crude 1-fluoro-4-[1[(trimethylsilyl)oxy]ethenyl]benzene as an oil: NMR (CDCl3) δ 0.28 (s, 9H), 4.41 (d, J=2 Hz, 1H), 4.84 (d, J=2 Hz, 1H), 7.00 (d, J=8 Hz, 2H), 7.53 -7.60 (m, 2H).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 34.56 g (0.25 mol) of 4-fluoroacetophenone, 32.6 g (0.3 mol) of chlorotrimethylsilane, 60.6 g (0.6 mol) of triethylamine and 100 ml of dimethylformamide was refluxed overnight, cooled, and diluted with 200 ml of pentane. This mixture was washed successively three times with 300 ml of cold 5% aqueous sodium bicarbonate, with cold 1.5 N hydrochloric acid, and with 5% aqueous sodium bicarbonate, dried and distilled to give 19.44 g of 1-(4-fluorophenyl)vinyloxytrimethylsilane as a colorless liquid: bp 55°-57° C. (0.12 mm); 19F NMR (CFCl3) δ-114.1 ppm (m); 1H NMR (CFCl3) δ 0.25 ppm (s, 9H), 4.35 ppm (d,J=1.5 Hz, 1H), 4.77 ppm (d,J=1.5 Hz, 1H), 6.9 ppm (m, 2H) and 7.5 ppm (m, 2H). Anal. Calcd. for C11H15FOSi: C, 62.82; H, 7.19; Found: C, 62.97; H, 7.31.
Quantity
34.56 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.